Butyltris((1-oxoneodecyl)oxy)stannane
Description
Structure
2D Structure
Properties
CAS No. |
93918-30-0 |
|---|---|
Molecular Formula |
C34H66O6Sn |
Molecular Weight |
689.6 g/mol |
IUPAC Name |
[butyl-bis(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.C4H9.Sn/c3*1-10(2,3)8-6-4-5-7-9(11)12;1-3-4-2;/h3*4-8H2,1-3H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
YYZDJHRYAAEROU-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)CCCCCC(C)(C)C)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Butyltris 1 Oxoneodecyl Oxy Stannane and Analogous Organotin Carboxylates
Established Synthetic Pathways for Organotin Carboxylates
Traditional methods for synthesizing organotin carboxylates have been well-established for decades and are widely used in both laboratory and industrial settings. These pathways primarily involve the reaction of an organotin precursor, such as a halide or an oxide, with a carboxylic acid or its salt.
One of the most common methods is the esterification of organotin oxides or hydroxides with a suitable carboxylic acid. gelest.compreprints.org For a monoalkyltin tricarboxylate like Butyltris((1-oxoneodecyl)oxy)stannane, the reaction would typically involve butylstannoic acid (BuSnOOH) reacting with three equivalents of neodecanoic acid. A significant advantage of this method is that the sole byproduct is water, which can be continuously removed, often by azeotropic distillation with a solvent like toluene (B28343), to drive the reaction equilibrium towards the product. gelest.comias.ac.in The general reaction is as follows:
RSnOOH + 3 R'COOH → RSn(OOCR')₃ + 2 H₂O
Another foundational route is the reaction of organotin halides with carboxylic acids or their alkali metal salts . sysrevpharm.orgnih.gov In this approach, an organotin halide, such as butyltin trichloride (B1173362) (BuSnCl₃), is reacted with the sodium or potassium salt of the carboxylic acid. Alternatively, the organotin halide can be reacted directly with the carboxylic acid in the presence of a base, like triethylamine, to neutralize the hydrogen halide formed during the reaction. nih.gov Due to the hydrolysable nature of organotin halides, these reactions are typically performed in anhydrous organic solvents such as methanol, ethanol, or benzene. sysrevpharm.org
RSnX₃ + 3 R'COONa → RSn(OOCR')₃ + 3 NaX
The organotin halide precursors themselves are often synthesized via redistribution reactions (Kocheshkov comproportionation) between a tetraorganotin (R₄Sn) and tin(IV) halide (SnX₄). google.com The initial tetraorganotin compounds are commonly prepared using Grignard reagents or organoaluminum compounds. gelest.comgoogle.com
Finally, transesterification serves as another pathway, where an organotin compound, such as an alkoxide, reacts with an ester to form a new organotin carboxylate. gelest.comtib-chemicals.com This method is particularly useful in polymer chemistry and for producing high-boiling esters. gelest.com
Advanced Synthesis Techniques for Triorganotin Neodecanoates
In recent years, the search for more efficient, rapid, and environmentally benign synthetic methods has led to the adoption of advanced energy sources to promote chemical reactions.
Microwave-assisted synthesis has emerged as a powerful tool for preparing organotin carboxylates. ias.ac.in This technique dramatically reduces reaction times from hours, under conventional heating, to mere minutes. nih.govijsdr.org It can be applied to both solvent-based and solid-state reactions, the latter of which offers the additional benefit of being a greener process by eliminating solvent use. ias.ac.inijsdr.org Microwave irradiation has been successfully employed to synthesize complex organotin structures, such as hexameric stannoxanes, from n-butylstannoic acid and sterically hindered carboxylic acids, a feat not achievable through normal thermal conditions. ias.ac.in
The table below provides a comparative overview of conventional and advanced synthetic techniques.
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Energy Source | Thermal Conduction/Convection | Microwave Irradiation | Acoustic Cavitation |
| Reaction Time | Hours to Days nih.gov | Minutes nih.govijsdr.org | Minutes to Hours |
| Heating Mechanism | Bulk, external heating | Direct, internal heating of polar molecules | Localized hotspots |
| Yields | Variable, often moderate to high | Generally high to excellent ias.ac.in | Often improved yields |
| Side Reactions | Can be significant | Often reduced due to short reaction times | Can alter reaction pathways |
| Applications | Standard laboratory & industrial synthesis | Rapid synthesis, high-throughput screening | Heterogeneous reactions, nanomaterial synthesis |
This table provides a generalized comparison of different synthetic methodologies.
Parameters Influencing Reaction Yield and Purity in Organotin Synthesis
The successful synthesis of this compound with high yield and purity depends on the careful control of several critical reaction parameters.
Reactants and Stoichiometry : The choice of starting materials (e.g., butyltin trichloride vs. butylstannoic acid) dictates the reaction conditions and byproducts. nih.govrsc.org Precise control of the molar ratios is essential. For instance, in the Kocheshkov reaction, the stoichiometry between the tetraalkyltin and tin halide determines the type of organotin halide product. google.com The steric and electronic properties of the carboxylate ligand, such as the bulky, branched structure of neodecanoic acid, can influence reaction rates and the final structure of the complex. ias.ac.innih.gov
Solvent : The reaction medium can significantly affect reaction outcomes. elsevierpure.com Anhydrous solvents are critical when using hydrolytically sensitive organotin halides. sysrevpharm.org For esterifications that produce water, solvents like toluene that form an azeotrope with water are used to drive the reaction to completion. ias.ac.in Some studies show that polar aprotic solvents like DMSO can accelerate certain organometallic reactions compared to less polar solvents like THF. nih.gov
Temperature and Reaction Time : Esterification reactions typically require elevated temperatures (often reflux) to proceed efficiently under conventional conditions. nih.gov However, the optimal temperature and time are a trade-off; while higher temperatures increase reaction rates, excessively long reaction times can lead to the formation of unwanted by-products and decomposition. gelest.comacs.org Advanced techniques like microwave synthesis can achieve high conversion at target temperatures in significantly shorter times. nih.gov
Catalysis and Byproduct Removal : While organotin compounds are themselves effective Lewis acid catalysts for esterification, their own synthesis from metallic tin may require a catalyst. gelest.comrsc.orgyoutube.com Efficient removal of byproducts is crucial for high purity. In reactions starting from organotin halides and carboxylate salts, the resulting inorganic salt (e.g., NaCl, KCl) must be filtered off. nih.gov In esterifications of organotin oxides, the efficient removal of water is paramount. ias.ac.in
The following table summarizes the influence of key parameters on the synthesis.
| Parameter | Influence on Reaction | Typical Conditions & Considerations |
| Stoichiometry | Determines product type and yield. | Precise molar ratios of reactants are required. Excess of one reactant can be used to drive completion. |
| Solvent | Affects reaction rate, solubility, and equilibrium. | Anhydrous solvents for halide routes; azeotropic solvents (toluene) for oxide routes. |
| Temperature | Controls reaction rate. | Typically elevated (reflux) for conventional methods; can be controlled precisely in microwave reactors. |
| Reaction Time | Impacts conversion and byproduct formation. | Ranging from several hours (conventional) to minutes (microwave). Optimization is key. |
| Byproduct Removal | Essential for high yield and purity. | Azeotropic distillation for water; filtration for inorganic salts. |
This table outlines the general impact of various parameters on organotin carboxylate synthesis.
Innovative Approaches and Green Chemistry Considerations in Organotin Compound Synthesis
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the synthesis of organotin compounds.
Solvent-free and mechanochemical methods represent a significant step forward. Reactions conducted via high-speed ball-milling or as solid-state reactions (sometimes with microwave assistance) eliminate the need for volatile organic solvents, thereby reducing environmental impact and simplifying product work-up. ias.ac.innih.gov
Catalyst-free reactions are also being developed. For instance, certain esterification processes, such as the reaction between an epoxide (like glycidyl (B131873) neodecanoate) and a carboxylic acid, can proceed efficiently at low temperatures without a catalyst and without generating water as a byproduct, offering a highly atom-economical route. radtech.org
Electrochemical synthesis is an emerging green technique that uses electricity to drive redox reactions, replacing harsh chemical oxidizing or reducing agents. acs.org This approach offers mild, sustainable, and highly controllable reaction conditions.
These innovative approaches not only improve the efficiency and safety of organotin synthesis but also align with the broader chemical industry's move towards more sustainable manufacturing processes.
Advanced Spectroscopic and Structural Characterization of Butyltris 1 Oxoneodecyl Oxy Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organotin compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.
The ¹H NMR spectrum of Butyltris((1-oxoneodecyl)oxy)stannane is expected to exhibit distinct signals corresponding to the protons of the butyl group and the neodecanoate ligands.
Butyl Group: The protons of the butyl group attached to the tin atom will show characteristic multiplets. The terminal methyl group (CH₃) protons would typically appear as a triplet in the upfield region of the spectrum. The methylene (B1212753) (CH₂) groups will present as more complex multiplets due to spin-spin coupling with adjacent protons.
Neodecanoate Ligands: The neodecanoate moiety, being a highly branched carboxylic acid, will display a series of overlapping signals for its methyl and methylene protons. The protons on the carbon alpha to the carboxyl group are expected to be shifted downfield due to the deshielding effect of the neighboring carbonyl group.
Table 1: Expected ¹H NMR Chemical Shift Regions for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Butyl -CH₃ | ~0.9 | Triplet |
| Butyl -(CH₂)₂- | ~1.2-1.7 | Multiplet |
| Butyl -Sn-CH₂- | ~1.5-1.8 | Multiplet |
| Neodecanoate -CH₃ | ~0.8-1.0 | Multiple Signals |
| Neodecanoate -(CH₂)n- | ~1.1-1.6 | Complex Multiplets |
| Neodecanoate α-CH₂/CH | ~2.2-2.5 | Multiplet |
The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the coordination at the tin center.
Butyl Group Carbons: The carbon atoms of the butyl group will resonate at distinct chemical shifts. The carbon directly bonded to the tin atom (α-carbon) will show coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes, resulting in satellite peaks. The magnitude of the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), is indicative of the s-character of the Sn-C bond and can provide insights into the geometry around the tin atom.
Neodecanoate Ligand Carbons: The carbonyl carbon of the neodecanoate ligand is expected to appear significantly downfield. The various methyl and methylene carbons of the branched neodecyl chain will give rise to a series of signals in the aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shift Regions and Coupling for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected ¹J(¹¹⁹Sn-¹³C) (Hz) |
| Butyl -Sn-C H₂- | ~15-25 | ~300-500 |
| Butyl -C H₂- | ~25-30 | - |
| Butyl -C H₂- | ~25-30 | - |
| Butyl -C H₃ | ~13-15 | - |
| Neodecanoate -C =O | ~175-185 | - |
| Neodecanoate Alkyl Carbons | ~10-40 | - |
¹¹⁹Sn NMR spectroscopy is a direct and sensitive method for probing the coordination number and geometry of the tin atom in organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly dependent on the nature and number of substituents attached to it. For organotin carboxylates, the ¹¹⁹Sn chemical shift can distinguish between four-, five-, six-, and even seven-coordinate tin centers.
In this compound, the tin atom is formally bonded to one butyl group and three neodecanoate ligands. In a non-coordinating solvent, the carboxylate ligands could be monodentate, leading to a four-coordinate tetrahedral geometry around the tin atom. However, carboxylate ligands frequently act as bidentate or bridging ligands, which would increase the coordination number of the tin center to five, six, or higher, leading to different geometries such as trigonal bipyramidal or octahedral. This change in coordination is reflected in a significant upfield shift of the ¹¹⁹Sn resonance. For instance, a hydrolysis study of a related compound, dimethylbis[(1-oxoneodecyl)oxy]stannane, utilized ¹¹⁹Sn NMR to monitor the stability of the compound industrialchemicals.gov.au.
Table 3: General Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number
| Coordination Number | Geometry | Expected ¹¹⁹Sn Chemical Shift (δ, ppm) Range |
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal Bipyramidal | -90 to -210 |
| 6 | Octahedral | -210 to -400 |
Vibrational Spectroscopy for Functional Group Identification and Coordination Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule and the nature of the coordination between the carboxylate ligands and the tin atom.
The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylate and alkyl groups.
Carboxylate Stretching Vibrations: The position of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group is particularly informative. The difference between these two frequencies (Δν = νₐₛ - νₛ) can be used to distinguish between monodentate, bidentate chelating, and bridging coordination modes of the carboxylate ligand.
Alkyl C-H Stretching: Strong absorption bands in the region of 2850-2960 cm⁻¹ are expected due to the symmetric and asymmetric C-H stretching vibrations of the butyl and neodecyl groups.
Sn-C and Sn-O Vibrations: The vibrations involving the tin atom, such as Sn-C and Sn-O stretching, occur at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).
Table 4: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (alkyl) | 2850 - 2960 |
| C=O stretching (asymmetric COO) | ~1550 - 1650 |
| C-O stretching (symmetric COO) | ~1350 - 1450 |
| Sn-C stretching | ~500 - 600 |
| Sn-O stretching | ~400 - 500 |
Raman spectroscopy provides complementary information to FT-IR. While strong in the IR, the C=O stretching vibration of the carboxylate group is typically a weaker band in the Raman spectrum. Conversely, the Sn-C and Sn-O symmetric stretching vibrations often give rise to strong and easily identifiable Raman signals, making it a valuable technique for studying the organometallic core of the molecule. The C-H stretching and bending modes of the alkyl chains will also be present in the Raman spectrum.
Mössbauer Spectroscopy for Tin Oxidation State and Local Geometry
¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for determining the oxidation state and coordination environment of the tin atom in organotin compounds. mst.edu For this compound, the tin atom is anticipated to be in the +4 oxidation state. This would be confirmed by the isomer shift (δ) value in the Mössbauer spectrum, which for Sn(IV) compounds typically falls in the range of 0.50 to 2.10 mm/s relative to a BaSnO₃ or CaSnO₃ standard. cdnsciencepub.comrsc.org
The quadrupole splitting (ΔE_Q) value provides insight into the symmetry of the electron environment around the tin nucleus. A non-zero quadrupole splitting is expected for this compound due to the asymmetric arrangement of the butyl group and the three neodecanoate ligands. The magnitude of ΔE_Q can help to deduce the coordination geometry. For mono-organotin(IV) compounds, a variety of geometries are possible, including tetrahedral, trigonal-bipyramidal, and octahedral, depending on the coordination mode of the carboxylate ligands (monodentate, bidentate chelating, or bridging). tandfonline.com The ratio of quadrupole splitting to the isomer shift (ρ = ΔE_Q / δ) is often used to infer the coordination number, with values typically greater than 2.1 indicating a coordination number greater than four.
Table 1: Expected ¹¹⁹Sn Mössbauer Spectroscopic Parameters for this compound
| Parameter | Expected Value Range | Information Gained |
| Isomer Shift (δ) (mm/s) | 0.50 - 2.10 | Confirms Sn(IV) oxidation state |
| Quadrupole Splitting (ΔE_Q) (mm/s) | > 2.0 | Indicates distorted geometry around the tin atom |
| ρ (ΔE_Q / δ) | > 2.1 | Suggests a coordination number of five or higher |
Note: The values presented are typical for mono-organotin(IV) carboxylates and serve as an estimation for this compound.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The neodecanoate ligands, with their bulky and branched alkyl chains, would significantly influence the crystal packing and the resulting supramolecular architecture. The interplay of covalent bonds within the molecule and weaker intermolecular interactions would dictate the final solid-state arrangement.
Table 2: Hypothetical Crystallographic Data for this compound based on related structures
| Parameter | Hypothetical Value | Structural Implication |
| Crystal System | Monoclinic or Orthorhombic | Common for organotin carboxylates |
| Space Group | e.g., P2₁/c | A common space group for such compounds |
| Coordination Geometry | Distorted Trigonal Bipyramidal or Octahedral | Dependent on carboxylate coordination |
| Sn-O Bond Lengths (Å) | 2.10 - 2.40 | Typical for Sn-O bonds in carboxylates nih.gov |
| Sn-C Bond Lengths (Å) | ~2.15 | Typical for Sn-C bonds in butyltin compounds nih.gov |
| O-Sn-O Bond Angles (°) | Variable, deviating from ideal angles | Confirms distorted geometry |
| C-Sn-O Bond Angles (°) | Variable, deviating from ideal angles | Confirms distorted geometry |
Note: This table presents hypothetical data based on known structures of similar organotin carboxylates and is for illustrative purposes only.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the observation of a molecular ion peak [M+H]⁺ or other adducts would confirm the molecular mass. nih.gov
The fragmentation of organotin carboxylates in the mass spectrometer typically involves the cleavage of the tin-oxygen and tin-carbon bonds, as well as fragmentation within the carboxylate ligand itself. researchgate.netlibretexts.org For this compound, characteristic fragmentation pathways would likely include:
Loss of one or more neodecanoate radicals or molecules.
Loss of the butyl radical.
Sequential loss of fragments from the neodecyl chains of the ligands.
The resulting fragmentation pattern provides a fingerprint that can be used to confirm the identity and structure of the compound.
Table 3: Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound
| m/z Value (Hypothetical) | Identity of Fragment |
| [M]+ | Molecular ion |
| [M - C₄H₉]⁺ | Loss of a butyl group |
| [M - C₉H₁₉COO]⁺ | Loss of a neodecanoate ligand |
| [Sn(C₄H₉)(C₉H₁₉COO)]⁺ | Fragment containing tin, one butyl, and one neodecanoate group |
| [Sn(C₄H₉)]⁺ | Butyltin cation |
Note: The exact m/z values depend on the isotopic distribution of tin. This table illustrates the expected fragmentation pattern.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-Active Tin Species (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov For this compound in its stable Sn(IV) state, all electrons are paired, and therefore, the compound is diamagnetic and EPR silent.
However, EPR spectroscopy could be applicable if the compound undergoes processes that generate paramagnetic species. For instance, if the compound were to be reduced to a Sn(III) radical species, or if it were to be involved in a reaction that produces organic radicals, these could potentially be detected and characterized by EPR. nih.govrsc.org The g-value and hyperfine coupling constants from the EPR spectrum would provide information about the electronic structure and the environment of the unpaired electron. nih.gov In the context of routine characterization of the stable title compound, EPR is not a relevant technique.
Coordination Chemistry and Structural Elucidation of Butyltris 1 Oxoneodecyl Oxy Stannane
Ligand Design and Denticity in Organotin Carboxylates
The functionality of organotin carboxylates is profoundly influenced by the design of the carboxylate ligand, particularly its denticity—the number of donor atoms that bind to the central metal atom. In Butyltris((1-oxoneodecyl)oxy)stannane, the ligands are three neodecanoate groups. Neodecanoic acid is a branched-chain carboxylic acid, and its corresponding carboxylate anion, neodecanoate, acts as the primary ligand system for the tin(IV) center.
Carboxylate ligands are versatile in their coordination modes. They can act as:
Monodentate: Coordinating to the tin atom through only one of its oxygen atoms.
Bidentate: Coordinating through both oxygen atoms. This can occur in two ways:
Chelating: Both oxygen atoms bind to the same tin atom.
Bridging: Each oxygen atom binds to a different tin atom, leading to the formation of dimeric or polymeric structures.
The specific coordination mode adopted by the neodecanoate ligands in this compound is dictated by a balance of factors, including the steric bulk of the neodecyl group and the Lewis acidity of the tin center. nih.gov The highly branched and sterically demanding nature of the neodecyl group can influence the packing around the tin atom, potentially favoring coordination modes that minimize steric hindrance. In solution, the denticity of carboxylate ligands in organotin compounds can be fluxional, with dynamic equilibrium existing between different coordination modes. sysrevpharm.org The selection of a ligand with specific steric and electronic properties is a key strategy in designing organotin compounds with desired structures and reactivity. nih.gov
Coordination Geometries and Numbers of the Tin(IV) Center in Organotin Neodecanoates
The tin(IV) atom in organotin compounds can adopt coordination numbers ranging from four to seven, and in some cases even eight. lupinepublishers.com This flexibility is due to the availability of empty 5d orbitals that can participate in bonding. rjpbcs.comgelest.com For organotin(IV) compounds with the general formula R'SnX₃, where R' is an alkyl or aryl group and X is an electronegative substituent like a carboxylate, coordination numbers greater than four are common. rjpbcs.comwikipedia.org The Lewis acidity of the tin atom increases with a decreasing number of organic substituents (R'SnX₃ > R'₂SnX₂ > R'₃SnX), making the tin center in mono-organotin compounds like this compound a strong Lewis acid capable of expanding its coordination sphere. nih.gov
Depending on the coordination mode of the three neodecanoate ligands, several geometries are possible for this compound. If the carboxylates act as monodentate ligands, a four-coordinate tetrahedral geometry would result. However, given the high Lewis acidity of the RSn³⁺ moiety, it is more likely that one or more carboxylate ligands will coordinate in a bidentate fashion, leading to higher coordination numbers. Common geometries for hypercoordinated tin(IV) include: nih.govlupinepublishers.com
Trigonal Bipyramidal (5-coordinate): This geometry is often observed in triorganotin compounds and can occur if two carboxylates are monodentate and one is bidentate chelating. nih.gov
Octahedral (6-coordinate): A distorted octahedral geometry is common for diorganotin compounds and could arise in this mono-organotin system if, for example, two carboxylates are bidentate and one is monodentate. nih.gov
Seven-coordinate: Geometries such as a pentagonal bipyramid or capped octahedron are also possible, particularly in the solid state where intermolecular interactions or bridging ligands can further increase the coordination number. lupinepublishers.comowlstown.net
The precise coordination geometry in the solid state would be definitively determined by single-crystal X-ray diffraction.
Influence of Organic Substituents on Coordination Stereochemistry and Dynamic Behavior
The organic substituents—the butyl group directly bonded to tin and the neodecyl groups of the carboxylate ligands—exert a significant influence on the stereochemistry and dynamic behavior of the molecule.
Butyl Group (R'): As a primary alkyl group, its steric demand is relatively modest compared to the ligands. In potential trigonal bipyramidal or octahedral geometries, the placement of this organic group is governed by electronic and steric rules. For instance, in a trigonal bipyramidal geometry, the more electronegative oxygen atoms of the carboxylates would preferentially occupy the axial positions, while the less electronegative butyl group would occupy an equatorial site. lupinepublishers.com
In solution, organotin carboxylates often exhibit fluxional behavior , where an intramolecular exchange process occurs that renders chemically inequivalent ligand positions equivalent on the NMR timescale. sysrevpharm.org For this compound, this could involve the rapid exchange between monodentate and bidentate coordination of the neodecanoate ligands. sysrevpharm.orgnih.gov The rate of this dynamic process is temperature-dependent and can be studied using variable-temperature NMR spectroscopy. researchgate.net The nature of the organic groups can affect the energy barrier for this exchange; bulkier groups may slow down the process.
Supramolecular Assembly and Intermolecular Interactions in Organotin Systems
Organotin carboxylates are well-known for their ability to form extended supramolecular assemblies through intermolecular interactions. nih.gov The primary mechanism for this is the bridging capability of the carboxylate ligands, which can link two or more tin centers to form dimers, trimers, or one-, two-, or three-dimensional coordination polymers. nih.gov
Another significant factor is the presence of weaker intermolecular interactions, such as Sn···O or Sn···Cl contacts, which can lead to self-association in the solid state and influence the coordination geometry at the tin atom. nih.gov The formation of these assemblies depends on a delicate balance between the tendency of the carboxylate to bridge and the steric hindrance imposed by the organic substituents. In the case of this compound, the very bulky neodecyl groups might sterically hinder the formation of extended polymeric networks, potentially favoring the formation of discrete monomers or low-nuclearity oligomers in the solid state. However, even in sterically crowded molecules, weak intermolecular forces can play a defining role in the crystal packing. The study of these non-covalent interactions is crucial for understanding the material properties of these compounds. u-paris.fr
Theoretical and Computational Approaches to Coordination Sphere Analysis
To gain deeper insight into the structure and behavior of this compound, theoretical and computational methods are invaluable tools.
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mpg.de It is widely applied to organotin compounds to investigate molecular geometries, bonding characteristics, and spectroscopic properties. nih.govumn.edu
For this compound, DFT calculations can:
Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles, providing a model of the coordination sphere around the tin atom. researchgate.net
Analyze Electronic Structure: Calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter related to the chemical reactivity and stability of the molecule. researchgate.net
Elucidate Bonding: Provide a quantitative description of the Sn-C and Sn-O bonds, helping to understand the nature and strength of the coordination interactions between the tin center and the neodecanoate ligands.
Simulate Spectroscopic Data: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to validate the proposed structure.
The following table presents representative computational parameters that can be obtained from DFT analysis, based on general studies of organotin compounds.
| Parameter | Description | Typical Application |
|---|---|---|
| Optimized Bond Lengths (Å) | Calculated distances between atoms (e.g., Sn-O, Sn-C). | Structural validation and comparison with X-ray data. |
| Optimized Bond Angles (°) | Calculated angles between bonds (e.g., C-Sn-O, O-Sn-O). | Determination of coordination geometry (e.g., tetrahedral, octahedral). |
| HOMO/LUMO Energies (eV) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Assessment of electronic stability and reactivity. researchgate.net |
| Mulliken/NPA Charges | Calculated partial atomic charges on atoms like Sn, O, C. | Analysis of charge distribution and bond polarity. |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT is excellent for static, gas-phase, or implicit solvent models, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules in an explicit solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and dynamic processes over time.
For this compound, MD simulations could be used to:
Model Solution Dynamics: Simulate the movement of the butyl and neodecyl chains and the dynamic exchange of carboxylate coordination modes (fluxional behavior) in different solvents.
Investigate Solvation: Analyze the structure of the solvent shell around the molecule and understand how solvent molecules interact with the tin center and the ligands.
Explore Conformational Space: Identify the preferred conformations of the flexible alkyl and neodecyl chains in solution.
Simulate Aggregation: At higher concentrations, MD could potentially model the initial stages of self-assembly or aggregation, providing insight into the formation of supramolecular structures in solution.
Together, these experimental and computational approaches provide a comprehensive framework for the structural elucidation and understanding of the complex coordination chemistry of this compound.
Mechanistic Investigations of Butyltris 1 Oxoneodecyl Oxy Stannane As a Catalytic Agent
Catalytic Pathways in Polyurethane Formation
The synthesis of polyurethanes involves the reaction between a polyisocyanate and a polyol, a process significantly accelerated by organotin catalysts. The mechanism of this catalysis by compounds like Butyltris((1-oxoneodecyl)oxy)stannane is generally understood to proceed through pathways involving the activation of either the isocyanate or the alcohol.
Organotin compounds function as Lewis acids, capable of coordinating with reactants to facilitate the reaction. rsc.orgnih.gov In the context of polyurethane formation, this compound can activate the isocyanate group through electrophilic activation. The tin center, being electron-deficient, can coordinate to the oxygen or nitrogen atom of the isocyanate group (-N=C=O). acs.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol. rsc.orgacs.org
Two primary modes of isocyanate activation by organotin catalysts are proposed:
O-Coordination: The tin atom coordinates to the carbonyl oxygen of the isocyanate. This interaction polarizes the C=O bond, enhancing the positive charge on the carbon atom.
N-Coordination: The tin atom coordinates to the nitrogen atom of the isocyanate. Computational studies on related organotin dicarboxylates suggest that interaction through N-coordination is a plausible step in the catalytic cycle. researchgate.net
The choice between O- and N-coordination can be influenced by the specific structure of the organotin catalyst and the isocyanate.
Alternatively, the catalyst can activate the alcohol molecule. In this mechanism, the organotin compound acts as a Lewis base activator. researchgate.net The neodecanoyl ligands of this compound can facilitate the deprotonation of the alcohol, increasing its nucleophilicity. The resulting alkoxide is a much more potent nucleophile than the neutral alcohol, leading to a faster reaction with the isocyanate. This pathway is particularly relevant in systems where the formation of an organotin alkoxide is favored. wernerblank.com
A key intermediate in the organotin-catalyzed urethane (B1682113) formation is the organotin alkoxide complex. kln.ac.lkgelest.com This complex is formed through the reaction of the this compound with the alcohol, where one or more of the neodecanoate ligands are replaced by an alkoxy group from the polyol. kln.ac.lk
The formation of this organotin alkoxide is a crucial step, as it is considered the true catalytic species in many proposed mechanisms. researchgate.net The general steps are as follows:
Ligand Exchange: The organotin carboxylate reacts with the alcohol, leading to an equilibrium where a carboxylate ligand is exchanged for an alkoxide ligand. rsc.org
Reaction with Isocyanate: The newly formed organotin alkoxide then reacts with the isocyanate. The alkoxide group attacks the electrophilic carbon of the isocyanate, forming a carbamate (B1207046) linkage and regenerating a tin species that can continue the catalytic cycle. researchgate.netkln.ac.lk
The reactivity of the organotin alkoxide complex is influenced by the nature of the alkyl and carboxylate groups attached to the tin atom. The bulky neodecanoate ligands in this compound can affect the steric hindrance around the tin center, thereby influencing the rate of ligand exchange and the subsequent reaction with the isocyanate.
Proposed Mechanistic Steps in Polyurethane Formation Catalyzed by this compound
| Step | Description | Key Intermediates |
|---|---|---|
| 1. Catalyst-Alcohol Interaction | Formation of an organotin alkoxide through ligand exchange between the catalyst and the polyol. | Butyl(neodecanoyl)2(alkoxy)stannane |
| 2. Isocyanate Activation | The organotin alkoxide coordinates with the isocyanate, activating it for nucleophilic attack. | [Isocyanate-Organotin Alkoxide] Complex |
| 3. Nucleophilic Attack | The coordinated or a free alcohol molecule attacks the activated isocyanate. | Transition State Complex |
| 4. Product Formation & Catalyst Regeneration | Formation of the urethane linkage and regeneration of the active catalytic species. | Polyurethane, this compound or its alkoxide derivative |
Catalysis in Ring-Opening Polymerization (ROP) Reactions
Organotin compounds are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone, to produce polyesters. The mechanism for this type of polymerization is generally accepted to be a coordination-insertion mechanism. researchgate.netresearchgate.netijcrt.org
The ROP of ε-caprolactone catalyzed by organotin compounds like this compound typically requires the presence of an initiator, such as an alcohol or water. arizona.edu The proposed mechanism involves the following key steps:
Initiator Coordination and Reaction: The catalyst first reacts with the initiator (e.g., an alcohol, ROH) to form an organotin alkoxide. nih.gov This is similar to the initial step in polyurethane catalysis.
Monomer Coordination: The ε-caprolactone monomer coordinates to the Lewis acidic tin center of the organotin alkoxide. researchgate.netmdpi.com This coordination activates the carbonyl group of the lactone, making it more susceptible to nucleophilic attack.
Nucleophilic Attack and Ring-Opening: The alkoxide group of the catalyst or the growing polymer chain attacks the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the tin-oxygen bond. ijcrt.orgnih.gov
Chain Propagation: The newly formed alkoxide end-group can then coordinate with and attack another monomer molecule, allowing the polymer chain to grow. This process repeats, leading to the formation of a polyester (B1180765) chain.
The structure of the organotin catalyst plays a significant role in the polymerization process. The butyl group and the neodecanoate ligands on the tin atom in this compound influence its Lewis acidity and steric environment, which in turn affect the rate of polymerization and the properties of the resulting polymer. arizona.edu
Kinetic studies of ROP of cyclic esters catalyzed by related organotin compounds provide insights into the reaction dynamics. The polymerization of ε-caprolactone catalyzed by tin(II) octoate, for example, has been shown to be first order with respect to both the monomer and the catalyst. For tin(IV) carboxylates, the polymerization of ε-caprolactone exhibits zero-order kinetics with respect to the monomer and near first-order kinetics with respect to the catalyst after an initial induction period. arizona.edu
The rate of polymerization is influenced by factors such as catalyst concentration, initiator concentration, and temperature. nih.govrsc.org The activation energy for the ROP of ε-caprolactone using tributyltin n-butoxide has been determined to be in the range of 59.9 to 78.3 kJ/mol, depending on the catalyst concentration and the kinetic model used. researchgate.net
Thermodynamically, the ring-opening polymerization of cyclic esters is driven by the release of ring strain in the monomer. acs.orgwiley-vch.de The enthalpy of polymerization (ΔHp) for ε-caprolactone is negative, indicating an exothermic process. The entropy of polymerization (ΔSp) is also typically negative due to the loss of translational degrees of freedom when converting monomers to a polymer chain. wiley-vch.de Therefore, the polymerization is favored at lower temperatures.
Kinetic and Thermodynamic Parameters for the ROP of ε-Caprolactone with Related Organotin Catalysts
Note: The following data is based on studies of analogous organotin catalysts and is presented to illustrate the expected range for this compound.
| Parameter | Value Range | Catalyst System (for reference) | Reference |
|---|---|---|---|
| Reaction Order (Monomer) | 0 to 1 | Tin(IV) carboxylates, Tin(II) octoate | arizona.edu |
| Reaction Order (Catalyst) | ~1 | Tin(IV) carboxylates | arizona.edu |
| Activation Energy (Ea) | 59.9 - 82.8 kJ/mol | Tributyltin n-butoxide, Tin(II) octoate/n-Hexanol | nih.govresearchgate.net |
| Enthalpy of Polymerization (ΔH≠) | ~70.5 kJ/mol | Tributyltin n-butoxide | researchgate.net |
| Entropy of Polymerization (ΔS≠) | ~ -100.3 J mol-1 K-1 | Tributyltin n-butoxide | researchgate.net |
Structure-Activity Relationship (SAR) in Organotin Catalyst Design
The catalytic efficacy of organotin compounds, including this compound, is intricately linked to their molecular architecture. The principles of Structure-Activity Relationship (SAR) are fundamental in designing and optimizing these catalysts for specific applications, such as the synthesis of polyurethanes and polyesters. wikipedia.orgacs.org The reactivity of the tin atom is modulated by the electronic and steric properties of its substituents, namely the alkyl chains and carboxylate ligands. sysrevpharm.orggelest.com
Impact of Alkyl and Carboxylate Substituents on Catalytic Efficiency
The nature of the alkyl (R) and carboxylate (R'COO) groups directly influences the Lewis acidity of the tin center, the catalyst's stability, and its interaction with reactants.
The alkyl groups attached to the tin atom play a crucial role in determining the catalyst's activity. The length and branching of the alkyl chain affect the steric hindrance around the tin center and its electrophilicity. researchgate.netresearchgate.net Generally, a decrease in the number of alkyl groups (from R3SnX to R2SnX2 and RSnX3) increases the Lewis acidity of the tin atom, which can enhance catalytic activity in reactions like esterification and urethane formation. sysrevpharm.orglupinepublishers.com However, excessive steric bulk from long or branched alkyl chains can hinder the approach of reactants to the catalytic tin center, potentially reducing efficiency. nih.gov For instance, the butyl group in this compound offers a balance between providing sufficient solubility and moderate steric hindrance.
The carboxylate ligands , such as the neodecanoate group in the subject compound, are also critical determinants of catalytic performance. The length, branching, and electronic nature of the carboxylate chain influence the lability of the Sn-O bond. nih.govnih.gov The neodecanoate ligand is a bulky, branched C10 carboxylate. This steric bulk can influence the coordination geometry around the tin atom and the ease with which the ligand can be displaced by a reactant molecule (e.g., an alcohol) in the catalytic cycle. gelest.comdntb.gov.ua The Sn-O bond distances in organotin carboxylates can be asymmetric, and this disparity affects the C-O bond character within the carboxylate ligand itself, which in turn can influence its reactivity. nih.govnih.gov
The following table summarizes the general effects of substituents on the catalytic activity of organotin catalysts.
| Substituent Feature | Impact on Tin Center | Consequence for Catalytic Efficiency |
| Alkyl Group (R) | ||
| Decreasing number of alkyl groups (e.g., R4Sn -> R2SnX2) | Increases Lewis acidity and electrophilicity. | Generally enhances catalytic activity for reactions like polyurethane formation. sysrevpharm.orglupinepublishers.com |
| Increasing alkyl chain length/bulk (e.g., Methyl -> Butyl) | Increases steric hindrance; may slightly decrease Lewis acidity. | Can decrease reaction rates by impeding substrate access to the tin center. researchgate.netnih.gov |
| Carboxylate Ligand (R'COO) | ||
| Increasing steric bulk (e.g., Acetate -> Neodecanoate) | Influences coordination number and geometry; can weaken the Sn-O bond. | May facilitate ligand exchange with reactant molecules, a key step in catalysis. gelest.comdntb.gov.ua |
| Presence of electron-withdrawing groups in the ligand | Increases the Lewis acidity of the tin center. | Can enhance the rate of catalysis by making the tin more susceptible to nucleophilic attack. |
Role of Ligand Exchange Dynamics in Catalytic Processes
Ligand exchange is a fundamental mechanistic step in many reactions catalyzed by organotin compounds, including this compound. gelest.com In processes like esterification or the formation of polyurethanes, the catalyst must first interact with one of the reactants, typically an alcohol or a diol. acs.orglupinepublishers.com
This interaction occurs via a ligand exchange reaction where a carboxylate ligand on the tin catalyst is replaced by the reactant's hydroxyl group, forming a tin alkoxide intermediate. acs.orggelest.com This step is often an equilibrium reaction, driven forward by the subsequent reaction of the intermediate. gelest.com
The catalytic cycle for urethane formation, for example, is believed to involve:
Alcoholysis: The organotin carboxylate reacts with an alcohol (R''-OH) to displace a carboxylate ligand and form a tin alkoxide intermediate (e.g., Bu(neodecanoate)2Sn-OR''). acs.org
Coordination: The isocyanate molecule then coordinates to this tin alkoxide intermediate. acs.org
Insertion: The alkoxide group is transferred to the coordinated isocyanate, forming the urethane product and regenerating the active catalyst, which can then participate in another cycle. acs.org
The dynamics of this ligand exchange are critical. The lability of the tin-carboxylate bond is paramount; it must be stable enough to prevent complete decomposition of the catalyst but labile enough to be readily exchanged with the incoming reactant. gelest.comnih.gov The bulky neodecanoate ligands in this compound are thought to provide an optimal balance, facilitating this crucial exchange process while maintaining catalyst stability.
Computational Chemistry in Catalytic Mechanism Elucidation
Computational chemistry has become an indispensable tool for investigating the complex mechanisms of organocatalytic reactions. mdpi.comresearchgate.net Methods like Density Functional Theory (DFT) allow for the detailed study of reaction pathways, transition states, and intermediates that are often too transient and unstable to be observed experimentally. mdpi.comresearchgate.net This approach provides profound insights into how catalysts like this compound function at a molecular level.
Quantum Chemical Calculations of Transition States and Energy Barriers
Quantum chemical calculations, particularly DFT, are extensively used to map the potential energy surface of a reaction catalyzed by an organotin compound. acs.orgnih.gov This involves calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.netyoutube.com The transition state is a high-energy, short-lived configuration that represents the energy maximum along the reaction coordinate. researchgate.net
By locating the transition state structure, chemists can calculate the activation energy barrier for a given mechanistic step. A lower energy barrier corresponds to a faster reaction rate. These calculations are crucial for:
Validating Proposed Mechanisms: By comparing the calculated energy barriers for different potential pathways, researchers can determine the most plausible reaction mechanism. acs.orgnih.gov For instance, DFT calculations can show whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates.
Rationalizing Catalyst Activity: Calculations can explain why certain catalysts are more effective than others. For example, by modeling the same reaction with different organotin catalysts (e.g., varying the alkyl or carboxylate groups), one can correlate changes in the calculated activation energy with experimentally observed reaction rates. researchgate.net
Predicting Catalyst Performance: These computational models can guide the design of new, more efficient catalysts by predicting how structural modifications will affect the energy barriers of key reaction steps. digitellinc.com
Commonly used DFT functionals for these types of calculations include B3LYP and M06, often paired with basis sets like LANL2DZ for the tin atom and 6-31G* for lighter atoms, to provide a balance of accuracy and computational cost. acs.orgresearchgate.netmdpi.com
Modeling of Catalyst–Reactant Interactions and Intermediates
Beyond calculating energy barriers, computational modeling allows for the detailed structural and electronic characterization of all species involved in the catalytic cycle. ucl.ac.ukyoutube.com This includes the initial catalyst-reactant complex, any intermediates formed, and the transition states.
Modeling of these interactions provides key insights into:
Intermediate Structures: The precise structure of transient intermediates, such as the tin alkoxide formed during ligand exchange, can be determined. acs.orgnih.gov This is vital for understanding how the catalyst activates the reactants for the subsequent bond-forming step.
Non-covalent Interactions: These models can capture subtle but important non-covalent interactions, such as hydrogen bonds or dispersion forces, between the catalyst and the substrates, which can play a significant role in stabilizing the transition state and influencing selectivity. ucl.ac.uk
The following table outlines the types of information derived from computational modeling of organotin catalytic cycles.
| Computational Output | Information Gained | Relevance to Catalysis |
| Optimized Geometries | Provides 3D structures, bond lengths, and angles for reactants, intermediates, and transition states. | Reveals how reactants bind to the catalyst and the structural changes that occur during the reaction. nih.govacs.org |
| Reaction Energy Profile | Calculates the relative energies of all species along the reaction pathway, including activation energy barriers. | Identifies the rate-determining step and allows for comparison of different mechanistic possibilities. researchgate.netnih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions between orbitals. | Quantifies the Lewis acidity of the tin center and shows how electron density is transferred between the catalyst and reactants. nih.gov |
| Vibrational Frequencies | Confirms that optimized structures are true minima (reactants, intermediates) or first-order saddle points (transition states). | Essential for verifying the nature of calculated stationary points on the potential energy surface. researchgate.net |
Through these computational approaches, a holistic understanding of the mechanistic intricacies of catalysts like this compound can be achieved, paving the way for the rational design of next-generation catalytic systems. digitellinc.com
Environmental Research on Organotin Neodecanoates: Fate and Degradation Pathways
Environmental Release and Anthropogenic Sources of Organotin Compounds
Organotin compounds, while occurring naturally at very low levels, have seen their environmental concentrations significantly increased by human activities. The primary anthropogenic sources of organotins like TBT derivatives are linked to their extensive industrial and commercial applications. researchgate.net
Historically, the most significant release of TBT compounds into the aquatic environment has been from their use as biocides in antifouling paints for marine vessels, buoys, and equipment used in aquaculture. ospar.orgnih.gov These paints are designed to slowly leach the active compound, leading to its direct and widespread distribution in water, sediment, and biota. ospar.org Consequently, the highest concentrations of TBT are typically found in and around commercial ports, harbors, shipyards, and major shipping lanes. ospar.org
Other notable sources of organotin release include:
Industrial Effluents: Various industrial processes that utilize organotins as catalysts, stabilizers, or preservatives can discharge these compounds into wastewater streams. chromatographyonline.com
Leaching from PVC Products: Organotins are used as heat stabilizers in polyvinyl chloride (PVC) plastics. Over time, these compounds can leach from PVC water pipes (B44673) and other plastic materials, contaminating water and soil. chromatographyonline.comnih.gov
Land-based Applications: Use in agriculture as pesticides and fungicides, and as wood preservatives, also contributes to their release into terrestrial and eventually aquatic environments. ospar.orgnih.gov
While regulations have restricted or banned the use of TBT in marine paints in many countries, legacy contamination in sediments and continued use in some regions or applications mean that these compounds continue to be released into the environment. ospar.orgchromatographyonline.com
Degradation Kinetics and Pathways in Environmental Compartments (Water, Sediment, Soil)
Sunlight can play a role in the breakdown of organotin compounds in the environment. nih.gov Photolysis, or degradation by light, can occur particularly in the surface layers of water bodies. Studies on organotins released from PVC microplastics have shown that UV and visible light can induce their degradation. nih.gov For instance, monobutyltin (B1198712) (MBT) was found to undergo rapid photodegradation upon release into water under light irradiation. nih.gov
The presence of other substances in the water, such as dissolved organic matter (DOM), can influence the rate of photochemical degradation. Excited state triplet DOM (³DOM*), formed under sunlight, can react with and accelerate the breakdown of organotin compounds. nih.gov
Microorganisms are key players in the detoxification of organotins in the environment. nih.govcaister.com The biological degradation of TBT compounds proceeds through the sequential removal of the butyl groups, transforming tributyltin into dibutyltin (B87310) (DBT), then monobutyltin (MBT), and finally to inorganic tin.
Microbial Degradation: A wide array of bacteria isolated from contaminated water and sediment have demonstrated the ability to degrade TBT. nih.gov For example, bacteria such as Pseudomonas putida and Pseudomonas chlororaphis have been shown to metabolize organotins. nih.gov The degradation can be facilitated by substances excreted by the bacteria; P. chlororaphis, for example, produces pyoverdines that catalyze the cleavage of the tin-carbon bond. nih.gov The process can occur under both oxic (oxygen-rich) and anoxic (oxygen-poor) conditions, with sulfate-reducing and nitrate-reducing bacteria active in sediment environments. nih.gov
Fungal and Microalgal Degradation: Fungi are also capable of transforming organometallic compounds. mdpi.com While specific studies on Butyltris((1-oxoneodecyl)oxy)stannane are limited, the ability of various fungal species to metabolize complex organic molecules suggests they contribute to its breakdown. mdpi.comnih.gov Similarly, microalgae can contribute to the degradation process in aquatic systems.
The table below summarizes reported degradation half-lives for butyltin compounds in marine environments, highlighting the faster degradation in the water column compared to sediment porewaters.
| Compound | Environmental Compartment | Conditions | Half-life (days) |
| Tributyltin (TBT) | Oxic Porewater | Marine Sediment | 9.2 |
| Dibutyltin (DBT) | Oxic Porewater | Marine Sediment | 2.9 ± 0.1 |
| Dibutyltin (DBT) | Anoxic Porewater | Marine Sediment | 9.1 ± 0.9 |
| Data sourced from a study on organotin persistence in contaminated marine sediments. nih.gov |
In addition to light and microbes, chemical processes contribute to the degradation of this compound. The molecule contains ester linkages—((1-oxoneodecyl)oxy)—which are susceptible to hydrolysis. This process involves the cleavage of the ester bond by water, which would separate the neodecanoate group from the tributyltin moiety. This is a critical degradation step for organotin carboxylates.
The tin-carbon bonds can also be broken through chemical cleavage, for instance, in the presence of strong acids or other electrophilic agents in the environment. nih.gov However, organotin compounds are known to be particularly unstable in solution, where they can decompose over time. chromatographyonline.com
Environmental Speciation and its Influence on Bioavailability
In the environment, this compound does not exist as a single, static entity. It undergoes transformation into various chemical species, a process known as speciation. nih.gov The primary speciation pathway for tributyltin compounds is the stepwise loss of butyl groups, leading to the formation of dibutyltin (DBT) and monobutyltin (MBT). ospar.orgresearchgate.net
The speciation of an organotin compound is critical because it directly influences its mobility, toxicity, and bioavailability. nih.gov The bioavailability of a substance refers to the fraction of it that can be taken up by living organisms. The general trend for butyltin compounds is that toxicity decreases as the number of alkyl groups attached to the tin atom decreases.
| Organotin Species | General Toxicity Trend |
| Tributyltin (TBT) | Highest |
| Dibutyltin (DBT) | Intermediate |
| Monobutyltin (MBT) | Lower |
| Inorganic Tin | Lowest |
The bioavailability of organotins in sediments is heavily influenced by their interaction with sediment components. The process of desorption—the release of the compound from sediment particles into the surrounding porewater—is often the rate-limiting step for both degradation and uptake by organisms. nih.gov Sediments rich in organic carbon tend to bind organotins more strongly, which can reduce their immediate bioavailability but also increase their long-term persistence. nih.gov
Long-Term Persistence and Sequestration Dynamics in Sedimentary Environments
Despite various degradation pathways, organotin compounds are known for their persistence in the environment, particularly in sediments. ospar.orgchromatographyonline.com Sediments act as a major sink and long-term reservoir for these contaminants.
The stability of organotins is highly dependent on the local redox conditions. In oxygenated waters and surface sediments, degradation can proceed relatively quickly. ospar.org However, in anoxic sediments, where oxygen is absent, organotins are remarkably stable and can persist for many years. ospar.org This leads to the accumulation and sequestration of these compounds in the sedimentary environment of harbors and shipping lanes. ospar.org
Even with bans on their use, contaminated sediments can continue to release organotins back into the water column for extended periods, posing a long-term threat to aquatic ecosystems. ospar.org The complex processes governing the release of organotins from sediment depend on numerous physical and chemical parameters, making trend analysis and continued monitoring essential for managing the risks associated with these persistent pollutants. ospar.org
Advanced Research Directions and Future Perspectives for Butyltris 1 Oxoneodecyl Oxy Stannane
Exploration of Novel Catalytic Applications Beyond Polymer Synthesis
While primarily known for its role in producing polyesters and polyurethanes, the catalytic activity of monoalkyltin compounds like Butyltris((1-oxoneodecyl)oxy)stannane is being explored in a variety of other chemical transformations. tib-chemicals.com These investigations aim to leverage the unique Lewis acidity and coordination chemistry of the tin center for reactions beyond conventional polymerization.
Research into related organotin(IV) carboxylates has demonstrated their potential in several key areas:
Transesterification for Biofuel and Oleochemicals: Organotin compounds, including various butyltin species, have shown significant activity as catalysts in the transesterification of triglycerides. researchgate.netrsc.org This is particularly relevant for the production of biodiesel and for the glycerolysis of fats and oils to produce valuable mono- and diacylglycerols, which are widely used as emulsifiers in the food and cosmetics industries. A study on the glycerolysis of triacylglycerides found that the reactivity of different butyltin catalysts varied, with Bu2SnO showing the highest activity. rsc.org
Synthesis of Heterocyclic Compounds: Certain organotin(IV) compounds have been successfully employed as catalysts in the synthesis of complex organic molecules like benzimidazoles. rsc.org These structures are important scaffolds in medicinal chemistry. The catalytic cycle in these reactions is believed to involve the activation of both reactants by the Lewis acidic tin center and other functional groups on the ligand. rsc.org
Oxidation Catalysis: In a novel application, organotin carboxylate complexes were studied for their ability to mimic the activity of catecholase enzymes. They were found to effectively catalyze the oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding o-benzoquinone under mild conditions. preprints.org This opens up possibilities for using such catalysts in fine chemical synthesis and potentially in environmental remediation applications.
Controlled Depolymerization: Organotin(IV) compounds have been evaluated as catalysts for the intramolecular transesterification involved in the thermal depolymerization of poly(L-lactic acid) oligomers to produce lactide, the monomer for producing high-purity polylactic acid (PLA). nih.gov Interestingly, in this specific application, a coordinatively saturated monoorganotin derivative, monobutyltin (B1198712) tris(2-ethylhexanoate), was found to be the least effective catalyst, highlighting that catalytic efficacy is highly dependent on the specific reaction. nih.gov
Table 1: Selected Novel Catalytic Applications of Butyltin and Related Organotin(IV) Compounds
| Catalytic Application | Organotin Compound Type Studied | Key Research Finding |
| Glycerolysis of Triacylglycerides | Butyltin chlorides, oxides, and carboxylates | All tested complexes were active catalysts. The reactivity order was found to be Bu2SnO > Bu2SnLau2 ~ BuSnO(OH) > Bu2SnCl2 > BuSnCl3. rsc.org |
| Oxidation of 3,5-di-tert-butylcatechol | Diorganotin(IV) dicarboxylate complexes | Complexes demonstrated significant catalytic activity, with some achieving rates (Vmax) as high as 8.80 µmol·L⁻¹·min⁻¹. preprints.org |
| Synthesis of Benzimidazoles | Diorganotin(IV) compounds with polydentate ligands | Compounds catalyzed the reaction of o-phenylenediamine (B120857) and aldehydes with product yields up to 92%. rsc.org |
| Depolymerization of PLA Oligomers | Mono-, di-, and tetraalkyl tin(IV) compounds | Monobutyltin trichloride (B1173362) was the most active catalyst, while monobutyltin tris(2-ethylhexanoate) was the least effective. nih.gov |
Development of Thermolatent and Smart Organotin Catalyst Systems
A significant area of development is the creation of "smart" or "latent" catalyst systems that remain dormant until activated by a specific trigger, such as heat. This approach offers enhanced control over polymerization reactions, improves pot life of formulations, and can reduce energy consumption.
Thermolatent Catalysts: Research has shown that certain organotin compounds inherently possess thermolatent characteristics. For instance, catalysts like monobutyltin tris(2-ethylhexanoate) often require elevated temperatures (e.g., above 200°C) to become effective esterification catalysts, which is significantly higher than for some traditional acid catalysts. vestachem.com This behavior prevents premature reaction at ambient or storage temperatures. Patents describe the synthesis of specific tin(IV) compounds that are designed to be thermally decomposable. google.com These latent catalysts are inactive when mixed with reactants and only become active upon heating, releasing a catalytically potent species. google.com The decomposition temperature can be tailored, typically falling within the range of 30 to 200°C, depending on the catalyst's structure. google.com
Hydrolytically Stable Systems: In water-based polyurethane and silicone formulations, the hydrolytic instability of many organotin catalysts is a major drawback, leading to loss of activity and incompatibility. google.com This has spurred research into developing "smart" catalysts that are either inherently more stable to hydrolysis or are chemically bound to the resin components. google.com By incorporating hydroxyl functionality into the catalyst structure, it can be covalently bonded into the polymer matrix, preventing hydrolysis and reducing catalyst volatility. google.com
Research on Alternatives to Organotin Catalysts and their Comparative Catalytic Performance
Growing environmental and health concerns, along with increasing regulations (such as REACH in Europe), have intensified the search for tin-free alternatives. tib-chemicals.combnt-chemicals.com The primary focus is on developing catalysts based on more benign metals or on purely organic molecules.
Metal-Based Alternatives: A variety of metal compounds are being investigated as replacements for organotins. These include:
Bismuth and Zinc Compounds: Bismuth neodecanoate and zinc neodecanoate have emerged as leading candidates, particularly in polyurethane chemistry. They are often favored for their lower toxicity profiles. nih.gov
Iron Catalysts: Iron(III)-based compounds, such as iron(III) chloride, have shown high activity at very low concentrations for urethane (B1682113) formation, making them a potentially cost-effective and environmentally friendly alternative. nih.gov
Titanium and Zirconium Compounds: Titanate and zirconate esters are also used as esterification and transesterification catalysts, often cited for their good performance and ability to produce products with good color and odor properties. vestachem.com
Organocatalysts: Non-metallic, purely organic catalysts are also gaining traction. These include strong nitrogen-containing bases like 1,8-Diazabicycloundec-7-ene (DBU) and various amidines and guanidines. nih.gov
The comparative performance of these alternatives is highly application-dependent. While tin catalysts are often valued for their high activity and selectivity, which can lead to faster reaction times and fewer side products, the choice of a catalyst is increasingly a balance between performance, cost, and regulatory compliance. bnt-chemicals.com For many applications, a direct "drop-in" replacement for this compound with identical performance is not available, requiring reformulation and process optimization.
Interdisciplinary Research with Materials Science and Chemical Engineering
The future of this compound and related catalysts is intrinsically linked to advances in materials science and chemical engineering. The goal is to design materials with specific, tailored properties, where the catalyst plays a crucial role beyond simply accelerating a reaction.
Advanced Coatings and Adhesives: In the formulation of high-performance coatings and sealants, the catalyst influences not just the cure rate but also the final network structure of the polymer. This affects critical properties like adhesion, flexibility, and durability. Research in this area focuses on how catalysts like this compound can be used to control polymer architecture.
Food-Contact and Medical-Grade Polymers: A significant area of interdisciplinary work involves producing polymers for regulated applications. Here, the catalyst must not only be efficient but also result in a final product with extremely low levels of extractable catalyst residues. Patents for organotin catalysts like monobutyltin tris(2-ethylhexanoate) in polyester (B1180765) synthesis for beverage bottles highlight this synergy, where the catalyst choice is critical for meeting stringent safety standards. google.comgoogle.com It has been proposed that at the high temperatures of polyester production, these organotin catalysts may convert to inorganic tin species, which have lower extractability. google.com
Flexible Electronics: While not the specific compound , related organotin catalysts like dibutyltin (B87310) dilaurate are being explored for their role in synthesizing and processing materials for flexible electronic devices. bdmaee.net The catalyst can impact the properties of flexible substrates and conductive inks, demonstrating a link between organometallic chemistry and the burgeoning field of wearable technology. bdmaee.net
Unexplored Areas in Coordination Chemistry and Mechanistic Organotin Research
Despite their long history of use, fundamental aspects of how monoalkyltin catalysts like this compound function at a molecular level are still being uncovered. Future research in this area is crucial for designing more efficient and selective catalysts.
The True Nature of the Catalytic Species: Recent mechanistic studies on monoalkyltin(IV)-catalyzed esterification have challenged long-held beliefs. rsc.org It was traditionally thought that these catalysts operate as polymeric or dimeric structures (distannoxanes). However, recent evidence from NMR, mass spectrometry, and DFT calculations suggests that under catalytically relevant conditions, these pre-catalysts can break down into highly active monomeric tin species. rsc.org For this compound, a key unexplored area is to determine its precise structure and aggregation state in solution during catalysis and to identify the on- and off-cycle resting states.
Coordination Sphere Dynamics: The coordination number and geometry around the tin atom are critical to its Lewis acidity and catalytic activity. Organotin(IV) compounds can exhibit a range of coordination numbers from four to seven, which can be influenced by the solvent, reactants, and ligands. nih.gov The neodecanoate ligands of this compound are relatively bulky, and how they arrange around the tin center and exchange with reactant molecules (alcohols, carboxylic acids) is a complex process that is not fully understood. Advanced spectroscopic techniques, particularly in-situ ¹¹⁹Sn NMR, could provide significant insights.
Table 2: General Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number
| Coordination Number | Geometry | ¹¹⁹Sn NMR Chemical Shift Range (δ, ppm) |
| 4 | Tetrahedral | +200 to -60 |
| 5 | Trigonal Bipyramidal | -90 to -190 |
| 6 | Octahedral | -210 to -400 |
| 6 or 7 | Equilibrium (e.g., Octahedral/Pentagonal Bipyramidal) | -600 to -700 |
| Source: Adapted from Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. nih.gov |
Further investigation into the fluxional behavior of the carboxylate ligands—whether they bind in a monodentate or bidentate fashion in solution—is essential. sysrevpharm.org Understanding these fundamental mechanistic and coordination chemistry questions will be key to optimizing processes that use this compound and to designing the next generation of tin-based or alternative catalysts.
Q & A
Q. What statistical approaches are suitable for optimizing multi-variable synthesis parameters?
- Methodological Answer: Apply response surface methodology (RSM) or Taguchi orthogonal arrays ():
- Variables: Temperature, solvent polarity, catalyst concentration.
- Output optimization: Maximize yield while minimizing impurity peaks (HPLC area%) .
Theoretical & Methodological Frameworks
Q. How does the choice of theoretical framework (e.g., molecular orbital theory vs. ligand field theory) impact reactivity predictions?
Q. What interdisciplinary methodologies (e.g., chemical engineering, computational biology) could advance applications of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
